molecular formula C9H10FN3 B6211139 1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine CAS No. 2090447-52-0

1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine

Cat. No.: B6211139
CAS No.: 2090447-52-0
M. Wt: 179.19 g/mol
InChI Key: KWJYVYUFDSTRCJ-UHFFFAOYSA-N
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Description

1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine is a chemical compound with the molecular formula C9H10FN3 It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzimidazole.

    Reaction Conditions: The key step involves the introduction of the methanamine group to the benzimidazole ring. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Automated Purification Systems: These systems are employed to streamline the purification process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Processes: Influencing processes such as cell division, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride
  • 5-fluoro-2-methylbenzimidazole
  • Other benzimidazole derivatives

Uniqueness

1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

2090447-52-0

Molecular Formula

C9H10FN3

Molecular Weight

179.19 g/mol

IUPAC Name

(5-fluoro-2-methyl-1H-benzimidazol-4-yl)methanamine

InChI

InChI=1S/C9H10FN3/c1-5-12-8-3-2-7(10)6(4-11)9(8)13-5/h2-3H,4,11H2,1H3,(H,12,13)

InChI Key

KWJYVYUFDSTRCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CC(=C2CN)F

Purity

95

Origin of Product

United States

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